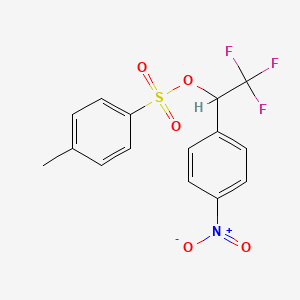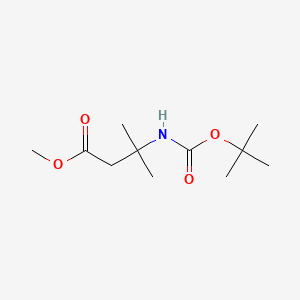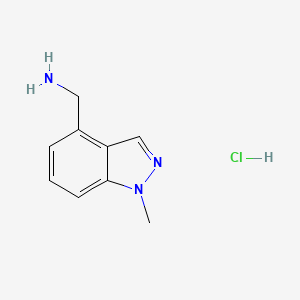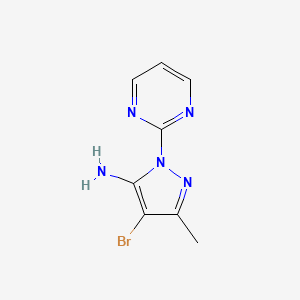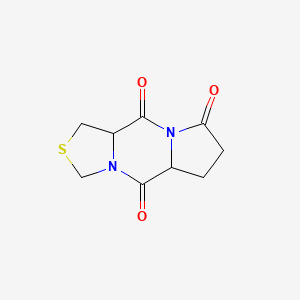
Pidotimod Impurity Y
説明
Pidotimod Impurity Y is an impurity of Pidotimod, which is an immunomodulator .
Synthesis Analysis
The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis of the immunostimulant drug pidotimod runs well at room temperature and involves a simple purification process .
Molecular Structure Analysis
The molecular formula of Pidotimod Impurity Y is C9H10N2O3S . The molecule contains a total of 27 bonds, including 17 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 tertiary amide (aliphatic), 1 imide (-thio), and 1 sulfide .
Chemical Reactions Analysis
The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water . This reaction runs well at room temperature and involves a simple purification process .
科学的研究の応用
Comprehensive Analysis of Pidotimod Impurity Y Applications
Pidotimod Impurity Y, a derivative of the immunostimulant drug Pidotimod, has various applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Chiral Resolution in Pharmaceutical Analysis: The enantiomeric resolution of Pidotimod and its isomers, including Impurity Y, is crucial in pharmaceutical research. Using chiral RP-HPLC with Quadrupole Dalton Analyzer Detection, researchers can separate and determine the specific isomers of Pidotimod . This process is vital for ensuring the purity and efficacy of pharmaceuticals, as different isomers can have varying biological activities and potencies.
Green Synthesis in Drug Production: Pidotimod Impurity Y can be synthesized through environmentally friendly methods. One-pot green synthesis in water has been reported, which simplifies the production process and reduces environmental impact . This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Quality Control and Method Validation: In the realm of pharmaceutical development, Pidotimod Impurity Y serves as a reference standard for quality control, method validation, and stability studies . Its role is critical in the identification of unknown impurities and the assessment of genotoxic potential, ensuring the safety and reliability of drug products.
Immunomodulatory Research: Research into the immunomodulatory properties of Pidotimod Impurity Y has shown its potential to modulate immune responses. It can influence the activity of macrophages, neutrophils, natural killer cells, and lymphocyte proliferation, which are essential for cellular immune responses . This has implications for the development of treatments for immune-related diseases.
Clinical Trials and Therapeutic Applications: Pidotimod Impurity Y is being explored in clinical trials for its therapeutic applications, particularly in treating respiratory diseases and potentially COVID-19 . Its ability to prompt dendritic cell maturation and increase the activity of immunoglobulins like IgA, IgM, and IgG suggests its utility in enhancing adaptive immune responses.
Pharmacokinetic and Pharmacodynamic Studies: The separation and quantification of Pidotimod isomers, including Impurity Y, are essential for understanding the pharmacokinetics and pharmacodynamics of the drug . These studies help in determining how the drug is metabolized and its subsequent effects on the body, which is fundamental for drug development and therapeutic use.
作用機序
Target of Action
Pidotimod, a synthetic dipeptide with immunomodulatory properties, is primarily targeted at the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The primary targets of Pidotimod are the immune cells, including T-lymphocytes, natural killer cells, macrophages, and neutrophils .
Mode of Action
Pidotimod acts by modulating the immune system to induce an immune response against bacterial or viral pathogens . It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod .
Biochemical Pathways
Pidotimod affects several biochemical pathways related to the immune response. It promotes the phagocytic activity of macrophages and neutrophils, thereby improving chemotaxis . It also activates natural killer cells, promotes lymphocyte proliferation caused by mitogens, and stimulates the cellular immune response by inducing the production of interleukin-2 and gamma-interferon .
Result of Action
The result of Pidotimod’s action is an enhanced immune response. It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+), affecting both innate and adaptive immune responses . This leads to improved clinical conditions in patients suffering from recurrent respiratory tract infections .
将来の方向性
特性
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWTZCIFAMNMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3CSCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137585 | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pidotimod Impurity Y | |
CAS RN |
161771-76-2 | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



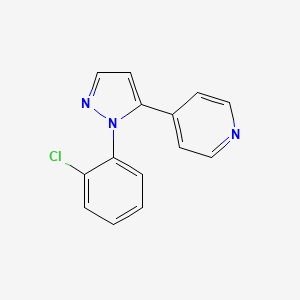

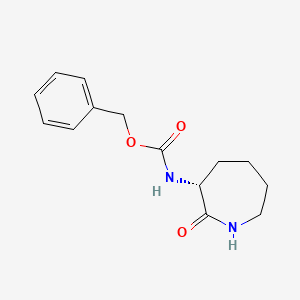
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

